molecular formula C20H20ClN3O2 B12179866 N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide

Cat. No.: B12179866
M. Wt: 369.8 g/mol
InChI Key: AWWLHXLYGZFUDG-UHFFFAOYSA-N
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Description

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorophenyl group, an acetylamino group, and a carboxamide group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with the indole ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetylation: The acetylamino group is introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

N-(2-{[(4-chlorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide can be compared with other indole derivatives such as:

    N-(2-{[(4-bromophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    N-(2-{[(4-fluorophenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    N-(2-{[(4-methylphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide: Similar structure but with a methyl group instead of chlorine.

These compounds share similar chemical properties but may exhibit different biological activities due to the presence of different substituents on the phenyl ring.

Properties

Molecular Formula

C20H20ClN3O2

Molecular Weight

369.8 g/mol

IUPAC Name

N-[2-[[2-(4-chlorophenyl)acetyl]amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H20ClN3O2/c1-24-13-17(16-4-2-3-5-18(16)24)20(26)23-11-10-22-19(25)12-14-6-8-15(21)9-7-14/h2-9,13H,10-12H2,1H3,(H,22,25)(H,23,26)

InChI Key

AWWLHXLYGZFUDG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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